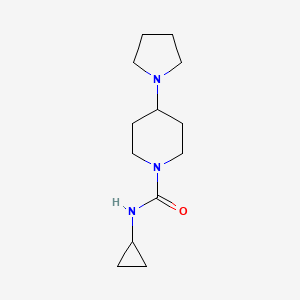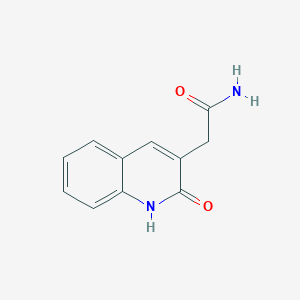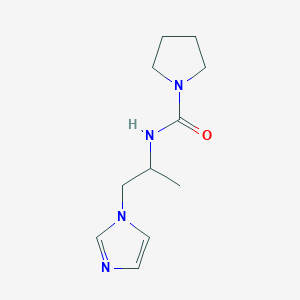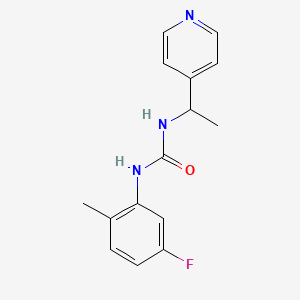![molecular formula C10H17N3O2 B7529864 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea involves the reaction of the compound with NO to form a fluorescent product. The reaction between the compound and NO involves the cleavage of the urea bond, which results in the formation of a fluorescent product. The fluorescence properties of the product allow for the sensitive and selective detection of NO in biological systems.
Biochemical and Physiological Effects:
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea has been shown to have minimal effects on biochemical and physiological processes in vitro. The compound has been used in various cell-based assays and has been shown to have low toxicity and minimal effects on cell viability. These properties make the compound an ideal tool for the detection of NO in biological systems.
实验室实验的优点和局限性
One of the significant advantages of using 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea in lab experiments is its sensitivity and selectivity for the detection of NO. The compound has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for the detection of NO in biological systems. However, one of the limitations of using this compound is its relatively high cost compared to other NO detection methods.
未来方向
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea has significant potential for future scientific research applications. One of the potential future directions for this compound is its use as a tool for the detection of NO in vivo. The compound's sensitivity and selectivity for NO detection make it an ideal candidate for the development of in vivo NO detection methods. Additionally, the compound's fluorescent properties could be utilized for the development of imaging probes for the detection of NO in vivo. Other potential future directions for this compound include its use in the development of new therapeutic agents for the treatment of NO-related diseases and its use in the development of new diagnostic tools for the detection of NO-related diseases.
Conclusion:
In conclusion, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea is a compound that has significant potential for scientific research applications. The compound's sensitivity and selectivity for the detection of NO make it an ideal tool for the study of NO-related physiological processes. The compound's fluorescent properties could also be utilized for the development of imaging probes for the detection of NO in vivo. Despite its relatively high cost, the compound's potential for future scientific research applications makes it a valuable tool for the scientific community.
合成方法
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea involves the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with ethyl isocyanate in the presence of a base. The reaction yields 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea as a white crystalline solid. This synthesis method has been reported in the literature and has been used to produce the compound for scientific research purposes.
科学研究应用
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea has been used in scientific research for various applications. One of the significant applications of this compound is its use as a fluorescent probe for the detection of nitric oxide (NO). NO is a critical signaling molecule in various physiological processes, and its detection is crucial for understanding its role in these processes. The fluorescence properties of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea allow for the sensitive and selective detection of NO in biological systems.
属性
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-11-10(14)13(4)6-9-7(2)12-15-8(9)3/h5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDDSAPWNEXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

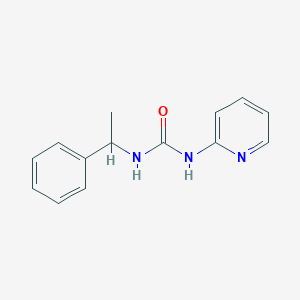
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)



![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
